molecular formula C30H35NO5 B6524291 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one CAS No. 680604-74-4

1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one

Cat. No.: B6524291
CAS No.: 680604-74-4
M. Wt: 489.6 g/mol
InChI Key: NRCPSWJXAUQOJG-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one is a synthetic organic compound that can play various roles in pharmaceutical chemistry, including as a building block for more complex molecular structures and as a potential candidate for medicinal chemistry research. Its structure features several functional groups, making it quite reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step synthetic routes that start with simpler organic molecules. One approach might include:

  • Preparation of Tetrahydroisoquinoline Derivative: : Starting from 6,7-dimethoxy-1-tetrahydroisoquinoline, which is then modified by introducing a benzyl group at the nitrogen atom using phenoxypropanone under basic conditions.

  • Introduction of Phenoxy Groups: : Utilizing suitable phenoxy reagents to substitute hydrogen atoms, using catalytic conditions such as palladium-catalyzed cross-coupling reactions to attach the phenoxy groups to the desired positions.

Industrial Production Methods

On an industrial scale, the synthesis would be optimized for yield and purity, possibly employing automated synthetic techniques, continuous flow reactors for reaction scaling, and stringent purification steps like crystallization and chromatography to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one undergoes various types of reactions:

  • Oxidation: : The methoxy and phenoxy groups can be oxidized to form more reactive species.

  • Reduction: : Reductive conditions can lead to the cleavage of ether bonds or reduction of the carbonyl group.

  • Substitution: : Halogenation followed by substitution with nucleophiles can introduce new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, PCC.

  • Reducing Agents: : LiAlH₄, NaBH₄.

  • Substitution Conditions: : Pd-catalyzed reactions, bases like K₂CO₃, solvents like DMF or THF.

Major Products

The major products will depend on the specific reaction and conditions but may include oxidized forms, reduced derivatives, or new substituted compounds with varied functionalities.

Scientific Research Applications

1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one has a range of applications across different fields:

  • Chemistry: : As an intermediate in the synthesis of complex molecules.

  • Biology: : Potential use in studying the interactions of isoquinoline derivatives with biological targets.

  • Medicine: : Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: : Possible uses in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve several pathways:

  • Molecular Targets: : It may interact with enzymes or receptors in the body, influencing biochemical pathways.

  • Pathways Involved: : Could include inhibition of certain enzymatic activities, modulation of receptor functions, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Compared to similar compounds like other tetrahydroisoquinoline derivatives, this molecule's unique structure—featuring both methoxy and phenoxy functional groups—gives it distinctive properties and reactivity. Similar compounds might include:

  • 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxyethanone

  • 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethanone

These differences may lead to varying biological activities and chemical behaviors, highlighting the uniqueness of 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one.

Hope this gives you a comprehensive understanding of the compound. If there's any specific section you need more detail on, just say the word!

Properties

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO5/c1-20(2)22-11-13-24(14-12-22)35-19-27-26-18-29(34-5)28(33-4)17-23(26)15-16-31(27)30(32)21(3)36-25-9-7-6-8-10-25/h6-14,17-18,20-21,27H,15-16,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCPSWJXAUQOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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